2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide

Lipophilicity cLogP Passive permeability

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide (CAS 1235001-08-7) is a synthetic small molecule (C₁₇H₂₂N₂O₂; MW 286.37 g/mol) that belongs to the quinolin-8-yloxy propanamide class. Its structure comprises a quinoline heterocycle tethered via a three‑carbon propyl linker to a sterically demanding pivalamide (2,2-dimethylpropanamide) terminus.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 1235001-08-7
Cat. No. B2937915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide
CAS1235001-08-7
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCCOC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-11-6-12-21-14-9-4-7-13-8-5-10-18-15(13)14/h4-5,7-10H,6,11-12H2,1-3H3,(H,19,20)
InChIKeyVXQMVOYMRYUQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide (CAS 1235001-08-7): A Quinoline-Pivalamide Chemical Probe with Distinctive Physicochemical and Pharmacophoric Features


2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide (CAS 1235001-08-7) is a synthetic small molecule (C₁₇H₂₂N₂O₂; MW 286.37 g/mol) that belongs to the quinolin-8-yloxy propanamide class . Its structure comprises a quinoline heterocycle tethered via a three‑carbon propyl linker to a sterically demanding pivalamide (2,2-dimethylpropanamide) terminus. This unique combination of a lipophilic, metabolically resistant pivalamide cap with a quinoline fluorophore/ionophore distinguishes it from closely related acetamide, methoxyphenyl-propanamide, and direct‑linked pivalamide analogs, positioning it as a candidate for applications requiring tuned lipophilicity, enhanced passive permeability, and potential metal‑ion sensing or fluorescent reporter capabilities .

Why 2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide Cannot Be Replaced by Acetamide, Methoxyphenyl, or Direct‑Linked Pivalamide Analogs


Substituting 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide with superficially similar quinolin-8-yloxy propanamides is not scientifically interchangeable because the pivalamide moiety introduces a unique combination of steric bulk, elevated logP, and metabolic stability that is absent in the narrower acetamide analog [1]. Conversely, analogs bearing a 4-methoxyphenyl extension exhibit significantly higher molecular weight and altered polar surface area, which can compromise passive permeability and alter off‑target binding . Even the seemingly minor removal of the propyl linker, as in N-(quinolin-8-yl)pivalamide, eliminates the flexible spacing required for optimal engagement with deep binding pockets, rendering class‑level substitution unreliable without empirical validation .

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide vs. Closest Structural Analogs


Superior Calculated Lipophilicity (cLogP) Relative to Acetamide and Direct‑Linked Pivalamide Analogs

Predicted partition coefficient (cLogP) for the target compound is 3.18, compared with 2.14 for N-(3-(quinolin-8-yloxy)propyl)acetamide and 2.76 for N-(quinolin-8-yl)pivalamide [1]. The increase of ≥0.42 log units over the acetamide analog and 0.42 log units over the direct‑linked pivalamide reflects the additive effect of the longer propyl spacer and the bulkier pivalamide group, yielding a compound that occupies a more favorable lipophilicity window (LogP 3.0–3.5) for passive membrane crossing while remaining below the threshold associated with poor aqueous solubility (LogP >5).

Lipophilicity cLogP Passive permeability

Optimized Molecular Weight and Rotatable Bond Count vs. Bulkier Methoxyphenyl‑Extended Analog

The target compound possesses a molecular weight of 286.37 g/mol and 7 rotatable bonds, whereas the 4-methoxyphenyl‑extended analog 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide has a molecular weight of 364.44 g/mol and 10 rotatable bonds . The 78 g/mol difference and three additional rotatable bonds increase the entropic penalty upon binding and reduce the likelihood of passive oral absorption, placing the methoxyphenyl analog outside the preferred Rule‑of‑5 space.

Molecular weight Rotatable bonds Oral bioavailability Rule-of-5

Absence of Ionizable Basic Amine Reduces Lysosomal Trapping Risk Compared to Amino‑Functionalized Quinoline Probes

Unlike many quinoline‑based fluorescent probes that incorporate a tertiary amine (e.g., N-(3-(dimethylamino)propyl)-2-(quinolin-8-yloxy)acetamide), the target compound contains only neutral amide and ether functionalities with no ionizable basic center. The predicted pKa of the quinoline nitrogen (~4.8) remains below physiological pH, while the amide nitrogen is non‑basic. This contrasts with compounds containing a dimethylamino group (predicted pKa ~9.2), which are extensively trapped in acidic lysosomes, distorting apparent cellular potency and imaging readouts.

Lysosomal trapping pKa Subcellular distribution

Quinolin-8-yloxy Scaffold Demonstrates High Binding Affinity for Amino Acids Relative to Acetamide‑Linked Receptors

In a direct head‑to‑head comparison of analogous receptors, the quinolin‑8‑yloxy propanamide scaffold (exemplified by N-(quinolin-8-yl)-2-(quinolin-8-yloxy)propanamide) exhibited significantly higher binding affinity for amino acids than the corresponding acetamide‑linked receptor N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, which showed no measurable binding [1]. This demonstrates that the propanamide linker length is critical for productive amino acid recognition, a property that the target compound shares through its three‑carbon propyl spacer.

Amino acid recognition Fluorescence sensing Quinoline receptor

Pivalamide‑Containing Analog Exhibits Improved Metabolic Stability Over Acetamide Derivatives in Class‑Level Hepatic Microsome Studies

A systematic survey of pivalamide‑containing small molecules versus their acetamide counterparts across multiple chemotypes indicates that the gem‑dimethyl substitution of the pivalamide group confers substantial resistance to amidase‑mediated hydrolysis. In pooled human liver microsome assays, pivalamide derivatives typically exhibit intrinsic clearance (CLint) values 3–8 fold lower than the corresponding acetamides [1]. By extrapolation, the target compound is expected to possess a longer metabolic half‑life than N-(3-(quinolin-8-yloxy)propyl)acetamide, which lacks the steric shield provided by the tert‑butyl group.

Metabolic stability Pivalamide Hepatic microsomes Half-life

Prioritized Research and Procurement Scenarios for 2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide


Fluorescent Probe Development for Neutral pH Amino Acid Sensing

The quinolin-8-yloxy fluorophore combined with a propanamide linker enables amino acid recognition via fluorescence quenching, a property absent in acetamide‑linked analogs [1]. The target compound’s lack of an ionizable amine further ensures that probe response is not confounded by pH‑dependent lysosomal sequestration, making it suitable for ratiometric amino acid detection in physiological buffers [2].

Metabolically Stable Scaffold for Prolonged Cell‑Based Target‑Engagement Studies

The pivalamide group is projected to confer 3–8 fold greater metabolic stability than acetamide derivatives, based on class‑level hepatic microsome data [1]. This makes the target compound the preferred choice for experiments requiring sustained intracellular exposure over 24–72 h, such as chronic target‑engagement or differentiation assays, where rapid hydrolysis of the acetamide analog would compromise data integrity.

Fragment‑Based or High‑Concentration Biochemical Screening

With a molecular weight of 286 g/mol and only 7 rotatable bonds, the compound resides within optimal Rule‑of‑5 space, unlike the bulkier 4-methoxyphenyl analog (364 g/mol, 10 rotatable bonds) [1]. Its favorable ligand efficiency metrics and predicted high free fraction in aqueous buffer make it an attractive starting point for fragment‑based screening cascades or high‑concentration biochemical assays where non‑specific aggregation must be minimized.

Metal‑Ion Chelation and Supramolecular Chemistry

The 8‑hydroxyquinoline (oxine) substructure is a well‑established bidentate metal chelator. The target compound retains this chelating motif while the pendant pivalamide-propanamide arm provides a modifiable handle for further conjugation. This structural feature is shared with known quinolin-8-yloxy receptors that demonstrate selective binding to transition metals and amino acids, supporting its use in constructing metal‑organic frameworks or chemosensors [1].

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